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Compound of Interest

Compound Name: 4-Chloro-3-nitroanisole

Cat. No.: B078255

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Chloro-3-nitroanisole, a valuable intermediate in the synthesis of various pharmaceutical and
agrochemical compounds. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols
for these analyses.

Spectroscopic Data Summary

The empirical formula for 4-Chloro-3-nitroanisole is CzHsCINOs, and its molecular weight is
187.58 g/mol .[1][2][3] The spectroscopic data presented below provides critical information for
the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The *H and *3C NMR data for 4-Chloro-3-nitroanisole
are summarized below.

H NMR (Proton NMR) Data
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results

13C NMR (Carbon-13 NMR) Data

Chemical Shift (8) ppm Assighment

Data not available in search results C-Cl

Data not available in search results C-NO2

Data not available in search results C-OCHs

Data not available in search results Aromatic CH

Data not available in search results Aromatic CH

Data not available in search results Aromatic CH

Data not available in search results Methoxy Carbon (-OCHs)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. Key IR absorption bands for 4-Chloro-3-nitroanisole are
presented below.
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Data not available in search results C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
The data is used to determine the molecular weight and elemental composition of a compound,
as well as to elucidate its structure by analyzing its fragmentation patterns.

Mass-to-Charge Ratio

Relative Intensity (%) Assignment

(m/z)
Data not available in search Data not available in search

Molecular lon [M]*
results results
Data not available in search Data not available in search

Fragment lons
results results

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid organic compound like 4-Chloro-
3-nitroanisole is depicted in the following diagram.
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Spectroscopic Analysis Workflow for 4-Chloro-3-nitroanisole
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Caption: General workflow for spectroscopic analysis of 4-Chloro-3-nitroanisole.
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on 4-

Chloro-3-nitroanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR Spectroscopy

Sample Preparation: A sample of 4-Chloro-3-nitroanisole (typically 5-20 mg for *H NMR
and 20-100 mg for 13C NMR) is dissolved in approximately 0.6-0.8 mL of a deuterated
solvent, such as chloroform-d (CDCIs), in a standard 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing
(0O ppm). The solution should be homogeneous and free of any solid particles.

Instrument Parameters: The NMR spectra are acquired on a spectrometer operating at a
specific frequency for *H and *3C nuclei (e.g., 400 MHz for *H and 100 MHz for 13C).

Data Acquisition:

o For 'H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise
ratio. A standard pulse sequence is used.

o For 13C NMR, a proton-decoupled pulse sequence is typically employed to simplify the
spectrum by removing *H-13C coupling, resulting in a single peak for each unique carbon
atom.[4] Due to the low natural abundance of 13C, a larger number of scans and a longer
acquisition time are generally required compared to *H NMR.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier
transformation to obtain the frequency-domain spectrum. The spectrum is then phased and
baseline corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (KBr Pellet Method):
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o Approximately 1-2 mg of finely ground 4-Chloro-3-nitroanisole is mixed with about 100-
200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

o The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5]

e Instrument Parameters: The FTIR spectrometer is set to scan the mid-infrared region
(typically 4000-400 cm~1). A background spectrum of a blank KBr pellet is recorded first to
subtract any atmospheric and instrumental interferences.

o Data Acquisition: The KBr pellet containing the sample is placed in the sample holder of the
spectrometer, and the IR spectrum is recorded.

o Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance
versus wavenumber (cm~1).

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry

o Sample Introduction: A small amount of 4-Chloro-3-nitroanisole is introduced into the ion
source of the mass spectrometer, often via a direct insertion probe or through a gas
chromatograph (GC-MS). The sample is vaporized by heating in a high vacuum
environment.

« lonization: The gaseous molecules are bombarded with a beam of high-energy electrons
(typically 70 eV).[6][7] This causes the molecules to lose an electron, forming a positively
charged molecular ion (M*e) and various fragment ions.

o Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of relative ion abundance versus m/z.

o Data Interpretation: The peak with the highest m/z value often corresponds to the molecular
ion, providing the molecular weight of the compound. The fragmentation pattern provides
valuable information about the structure of the molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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